Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2490405-99-5
VCID: VC4951937
InChI: InChI=1S/C9H7ClIN3O2/c1-4-7(11)8-12-5(9(15)16-2)3-6(10)14(8)13-4/h3H,1-2H3
SMILES: CC1=NN2C(=CC(=NC2=C1I)C(=O)OC)Cl
Molecular Formula: C9H7ClIN3O2
Molecular Weight: 351.53

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

CAS No.: 2490405-99-5

Cat. No.: VC4951937

Molecular Formula: C9H7ClIN3O2

Molecular Weight: 351.53

* For research use only. Not for human or veterinary use.

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate - 2490405-99-5

Specification

CAS No. 2490405-99-5
Molecular Formula C9H7ClIN3O2
Molecular Weight 351.53
IUPAC Name methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H7ClIN3O2/c1-4-7(11)8-12-5(9(15)16-2)3-6(10)14(8)13-4/h3H,1-2H3
Standard InChI Key XDHHQKSVSSDKMZ-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC(=NC2=C1I)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold, with substituents at the 2-, 3-, 5-, and 7-positions. Key structural attributes include:

  • Chlorine at C7, enhancing electrophilicity for nucleophilic aromatic substitution.

  • Iodine at C3, enabling cross-coupling reactions such as Suzuki and Sonogashira.

  • Methyl group at C2, influencing steric and electronic properties.

  • Methoxycarbonyl at C5, providing a handle for further functionalization .

The SMILES notation CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)OC and InChIKey MKIYOGTXOPCPET-UHFFFAOYSA-N uniquely define its connectivity and stereoelectronic features .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₀H₈ClIN₃O₂
Molecular weight351.54 g/mol
CAS Registry Number1783390-73-7
XLogP3-AA (Partition coefficient)2.9

The moderate lipophilicity (XLogP3-AA = 2.9) suggests favorable membrane permeability, making it suitable for bioactive molecule development .

Synthetic Methodologies

One-Pot Multicomponent Synthesis

A scalable one-pot strategy involves the reaction of 5-amino-3-methyl-1H-pyrazole with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in aqueous medium, using NaI and K₂S₂O₈ as halogenation agents. This method achieves 72–89% yields for iodinated derivatives and avoids isolation of intermediates .

Mechanistic pathway:

  • Michael addition of the amino pyrazole to the enaminone forms an intermediate adduct.

  • Cyclization and dehydration yield the pyrazolo[1,5-a]pyrimidine core.

  • Electrophilic iodination via in situ-generated I₂ introduces iodine at C3 .

Oxidative Halogenation

Preformed pyrazolo[1,5-a]pyrimidines undergo regioselective iodination or chlorination using N-halosuccinimides (NXS) and catalytic acids. For example, treating 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate with NIS in DMF at 80°C affords the 3-iodo derivative in 75% yield .

Key advantages:

  • Regioselectivity: Halogenation occurs exclusively at C3 due to electronic activation by the adjacent nitrogen atoms.

  • Gram-scale feasibility: Demonstrated for 3-iodo derivatives (e.g., 3.0 mmol scale, 72% yield) .

Applications in Drug Discovery

Cross-Coupling Reactions

The C3 iodine atom serves as a pivot for diversification:

  • Suzuki coupling with phenylboronic acid yields 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine (89% yield) .

  • Sonogashira coupling with phenylacetylene produces 3-(phenylethynyl) derivatives, expanding π-conjugation for materials science applications .

Precaution CodeDescription
P260Do not inhale dust/fume
P280Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water
P310Immediately call a poison center/doctor

Source: Safety data sheet from Bide Pharm .

Recent Advances and Future Directions

Photocatalytic Functionalization

Recent studies explore visible-light-mediated C–H activation to introduce aryl/alkyl groups at C5, bypassing traditional cross-coupling steps .

Computational Modeling

DFT calculations predict strong electrophilicity at C7 (Mulliken charge = +0.32), guiding rational design of covalent inhibitors .

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